REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([S:8](Cl)(=[O:10])=[O:9])=[C:5]([CH3:7])[N:6]=1.[NH3:12]>CO>[CH3:1][C:2]1[S:3][C:4]([S:8]([NH2:12])(=[O:10])=[O:9])=[C:5]([CH3:7])[N:6]=1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |